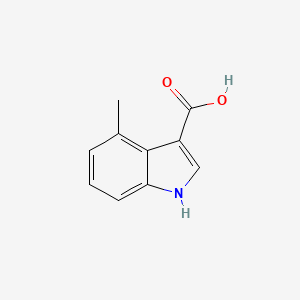

4-methyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKWDRQMDHFTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651655 | |

| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-65-8 | |

| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-methyl-1H-indole-3-carboxylic acid (CAS No. 858515-65-8), a key heterocyclic building block in modern medicinal chemistry. The indole scaffold is a privileged structure, forming the basis of numerous pharmaceuticals and biologically active compounds. The strategic placement of a methyl group at the 4-position and a carboxylic acid at the 3-position significantly influences the molecule's electronic, steric, and acid-base properties, which in turn dictate its behavior in synthetic, formulation, and biological contexts. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of the compound's properties but also detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this guide serves as a practical resource for robust and reproducible characterization.

Introduction: The Significance of a Substituted Indole

4-methyl-1H-indole-3-carboxylic acid is a derivative of indole, one of the most important heterocyclic motifs in drug discovery. Its structure is found in neurotransmitters (e.g., serotonin), hormones (e.g., melatonin), and a vast array of approved drugs. The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle for amide bond formation, esterification, or reduction, enabling its use in the construction of diverse compound libraries.[1] The methyl group at the 4-position provides a subtle yet impactful modification, altering the molecule's lipophilicity, metabolic stability, and potential for steric interactions within a biological target.

Understanding the fundamental physicochemical properties of this molecule is therefore not an academic exercise; it is a critical prerequisite for its effective application. Properties such as solubility, pKa, and spectral characteristics directly impact every stage of the drug development pipeline, from initial reaction setup and purification to formulation design and the prediction of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and experimental frameworks necessary to harness the full potential of this valuable intermediate.[2]

Core Physicochemical Profile

The essential physicochemical data for 4-methyl-1H-indole-3-carboxylic acid are summarized below. These values are fundamental for predicting its behavior and for designing experiments.

| Property | Value | Source |

| IUPAC Name | 4-methyl-1H-indole-3-carboxylic acid | - |

| CAS Number | 858515-65-8 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2][3] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Typically a light-colored crystalline powder | [4] |

| Melting Point | Data not widely published. For comparison, the parent compound, Indole-3-carboxylic acid, melts at 232-234 °C (decomposes).[4] | - |

| pKa | Data not experimentally determined. The predicted pKa for the parent Indole-3-carboxylic acid is ~3.90.[4] The electron-donating methyl group is expected to have a minor acid-weakening effect. | - |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, and DMSO.[4][5] | - |

Experimental Methodologies for Comprehensive Characterization

The following sections detail robust, validated protocols for determining the key physicochemical properties of 4-methyl-1H-indole-3-carboxylic acid. The emphasis is on methodologies that provide accurate, reproducible data essential for regulatory submissions and internal decision-making.

Determination of Equilibrium Solubility: The Shake-Flask "Gold Standard"

Causality: Equilibrium (or thermodynamic) solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature. It is a critical parameter that influences oral bioavailability and dictates the maximum achievable concentration in formulations. The shake-flask method is universally recognized as the gold standard because it ensures true equilibrium is reached, providing a more accurate and relevant measure than kinetic solubility assays.[6]

Experimental Protocol:

-

Preparation of Saturated Solutions: Accurately weigh an excess amount of 4-methyl-1H-indole-3-carboxylic acid (e.g., 5-10 mg) into multiple vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is established.[6]

-

Phase Separation: After equilibration, confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., >10,000 rpm for 10-15 minutes) to pellet the undissolved solid material.[6]

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). Calculate the original concentration in the saturated solution by applying the dilution factor.

Visualization of Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For an acidic compound like 4-methyl-1H-indole-3-carboxylic acid, the pKa dictates its charge state across the physiological pH range of the gastrointestinal tract and bloodstream. This profoundly affects its membrane permeability, solubility, and potential for ionic interactions with biological targets. Potentiometric titration is a highly accurate and direct method for measuring pKa.[7]

Experimental Protocol:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water:methanol) may be required.

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing.

-

Titration: Slowly add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) to the sample solution.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq), which is the center of the steepest inflection point on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa is the pH value at the half-equivalence point (Veq/2).[7][8]

-

Visualization of Data Analysis Workflow:

Caption: Data analysis workflow for pKa determination from titration data.

Spectroscopic Characterization

Spectroscopy provides an electronic and vibrational "fingerprint" of the molecule, serving as an essential tool for identity confirmation, structural elucidation, and purity analysis.

Causality: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[9][10][11] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire 1D ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.[12]

-

Expected ¹H NMR Features (in DMSO-d₆):

-

Carboxylic Acid (O-H): A very broad singlet, typically > 12 ppm.

-

Indole (N-H): A broad singlet, typically between 11-12 ppm.

-

Aromatic Protons: Several distinct signals in the aromatic region (approx. 7.0-8.0 ppm), showing characteristic splitting patterns (doublets, triplets) based on their positions and couplings.

-

Methyl Protons (CH₃): A sharp singlet, typically around 2.5 ppm.

-

-

Expected ¹³C NMR Features: Distinct signals for each of the 10 carbon atoms, including the carboxyl carbon (~160-170 ppm), the aromatic carbons (~110-140 ppm), and the methyl carbon (~15-25 ppm).

Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[13] Each functional group has characteristic vibrational frequencies, making FTIR an excellent, rapid tool for confirming their presence. For solids, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires no sample preparation.[14][15][16]

Protocol (ATR-FTIR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3300-3400: N-H stretch (from the indole ring).

-

~2500-3300 (broad): O-H stretch (from the carboxylic acid dimer).

-

~1680-1700 (strong): C=O stretch (from the carboxylic acid).

-

~1450-1600: C=C stretches (from the aromatic indole ring).

-

Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems.[17] The indole ring is an excellent chromophore, and its UV spectrum is a characteristic signature useful for identity confirmation and quantification.[18][19]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance maximum below 1.5 AU.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Measurement: Replace the blank with the sample solution and record the absorbance spectrum, typically over a range of 200-400 nm.

-

Expected Absorption Maxima (λmax): The spectrum is expected to be characteristic of an indole derivative, showing two primary absorption bands corresponding to the π → π* transitions. One intense band (the ¹La transition) should appear around 220-230 nm, and a second, broader band with fine structure (the ¹Lb transition) should appear in the 270-290 nm range.[20][21]

Conclusion and Future Outlook

4-methyl-1H-indole-3-carboxylic acid is a compound of significant interest due to its versatile synthetic utility and its foundation on the biologically crucial indole scaffold. The physicochemical properties and experimental methodologies detailed in this guide provide the necessary framework for its consistent and effective use in research and development. Accurate determination of solubility, pKa, and spectral identity are not mere characterization steps but are foundational pillars that support rational drug design, process development, and formulation science. As new therapeutic strategies emerge, well-characterized building blocks like this will continue to be indispensable tools in the quest for novel medicines.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- FTIR Analysis | RTI Laboratories. (n.d.).

- CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.).

- Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.).

- Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene) - Applied Analytics. (n.d.).

- Sample preparation for FT-IR. (n.d.).

- FTIR Spectroscopy Testing and Analysis - Contract Laboratory. (2023, February 6).

- Vis-UV spectra of aromatic compounds - Química Organica.org. (n.d.).

- An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents - Benchchem. (n.d.).

- Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry - ACS Publications. (n.d.).

- NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15).

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (n.d.).

- Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. (n.d.).

- Indole-3-carboxylic acid CAS#: 771-50-6 - ChemicalBook. (n.d.).

- Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (n.d.).

- Technical Support Center: Solubility Enhancement for Isoindole Derivatives - Benchchem. (n.d.).

- NMR Protocols and Methods | Springer Nature Experiments. (n.d.).

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. (2025, August 10).

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. (n.d.).

- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. (2015, February 25).

- How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.).

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution - ResearchGate. (n.d.).

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Synthesis of indoles - Organic Chemistry Portal. (n.d.).

- Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC - PubMed Central. (n.d.).

- Indole-3-carboxylic acid | Endogenous Metabolite | MedChemExpress. (n.d.).

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).

- 4-Methyl-1H-indole-3-carboxylic acid, min 97%, 100 mg. (n.d.).

- Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. (n.d.).

- 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.).

- Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. - Benchchem. (n.d.).

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023, April 19).

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320) - Human Metabolome Database. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- 4-(hydroxymethyl)-3-methyl-1H-indole-2-carboxylic Acid | C11H11NO3 | CID 10878285. (n.d.).

- Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) - Human Metabolome Database. (n.d.).

- 4-Methyl-1H-indole-3-carboxylic acid, 95% Purity, C10H9NO2, 1 gram - CP Lab Safety. (n.d.).

- Application Notes and Protocols: Solid-Phase Synthesis of 1H-Indole-3-propanal Derivatives - Benchchem. (n.d.).

- Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method | Request PDF - ResearchGate. (n.d.).

- UV Vis Spectra of Indole Analogues - Research Data Australia. (n.d.).

- UV − visible absorption spectra of indole-3-acetaldehyde,... | Download Scientific Diagram. (n.d.).

- Indole-3-carboxylic acid Vetec reagent grade, 98 771-50-6 - Sigma-Aldrich. (n.d.).

- Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy - MDPI. (n.d.).

- Indole-3-carboxylic acid methyl ester - GoldBio. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. web.williams.edu [web.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. omicsonline.org [omicsonline.org]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rtilab.com [rtilab.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. jascoinc.com [jascoinc.com]

- 16. contractlaboratory.com [contractlaboratory.com]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 4-methyl-1H-indole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-methyl-1H-indole-3-carboxylic acid (C₁₀H₉NO₂), a key heterocyclic compound with applications in chemical synthesis and drug development. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data reporting to explain the causal relationships behind spectral features, providing field-proven insights into experimental design, data interpretation, and complete structural elucidation. Detailed methodologies, data summary tables, and workflow diagrams are included to ensure both scientific integrity and practical utility.

Introduction: The Structural Significance of 4-methyl-1H-indole-3-carboxylic acid

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 4-methyl-1H-indole-3-carboxylic acid is a derivative that combines the indole nucleus with a carboxylic acid at the C3 position and a methyl group at the C4 position. This specific substitution pattern influences its electronic properties, reactivity, and potential biological activity.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive and highly detailed view of a molecule's atomic and functional group composition. This guide systematically dissects the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete, validated structural profile of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the unique chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Causality Behind Assignments:

-

-COOH Proton (H-1'): The acidic proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It typically appears as a broad singlet far downfield, often above 12 ppm, and its signal can be exchanged with D₂O.[1]

-

N-H Proton (H-1): The indole N-H proton is also deshielded and appears as a broad singlet, typically between 11 and 12 ppm in DMSO-d₆.

-

Indole Protons (H-2, H-5, H-6, H-7): The H-2 proton is adjacent to the nitrogen atom and is typically a singlet or a narrow triplet, appearing downfield. The protons on the benzene portion of the indole ring (H-5, H-6, H-7) form a coupled system. Their chemical shifts are influenced by the electron-donating methyl group at C4, which tends to shield adjacent protons (especially H-5), shifting them slightly upfield compared to unsubstituted indole-3-carboxylic acid.[2]

-

-CH₃ Protons (H-4'): The methyl protons are attached to an aromatic ring and will appear as a sharp singlet in the aliphatic region, typically around 2.4-2.5 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| COOH | ~12.1 | broad s | 1H | - |

| N-H | ~11.8 | broad s | 1H | - |

| H-2 | ~8.0 | s | 1H | - |

| H-7 | ~7.4 | d | 1H | J = ~8.0 Hz |

| H-5 | ~7.2 | d | 1H | J = ~7.0 Hz |

| H-6 | ~7.0 | t | 1H | J = ~7.5 Hz |

| CH₃ | ~2.5 | s | 3H | - |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure.

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): This carbon is the most deshielded due to its sp² hybridization and direct attachment to two electronegative oxygen atoms, placing its resonance in the 165-185 ppm range.[1][3]

-

Indole Carbons: The nine distinct carbons of the indole ring will give rise to nine signals. Quaternary carbons (C-3, C-3a, C-4, C-7a) are typically weaker in intensity. The chemical shifts are influenced by the substituents; the carboxylic acid group at C-3 will deshield it, while the methyl group at C-4 will cause a shielding effect (upfield shift) on C-4 itself and influence the shifts of neighboring carbons.[4][5]

-

Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear far upfield, typically below 25 ppm.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-7a | ~136 |

| C-4 | ~132 |

| C-2 | ~130 |

| C-3a | ~125 |

| C-6 | ~122 |

| C-7 | ~120 |

| C-5 | ~118 |

| C-3 | ~108 |

| CH₃ | ~20 |

NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of 4-methyl-1H-indole-3-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Causality Behind Assignments:

-

O-H Stretch (Carboxylic Acid): Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong hydrogen bonding results in a very broad and strong absorption band for the O-H stretch, spanning from 2500 to 3300 cm⁻¹.[1][6][7] This broadness is one of the most recognizable features in an IR spectrum.

-

N-H Stretch (Indole): The N-H bond of the indole ring gives rise to a sharp or medium-intensity peak, typically located around 3300-3400 cm⁻¹.[8][9] This peak will often appear on the shoulder of the much broader O-H absorption.

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): The carbonyl group of the carboxylic acid produces a very strong and sharp absorption band. Its position is typically between 1690 and 1725 cm⁻¹ for a hydrogen-bonded acid.[6][7]

Predicted IR Absorption Data

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Indole | N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1690 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

IR Spectroscopy Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid 4-methyl-1H-indole-3-carboxylic acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Clamp the sample to ensure good contact. Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately prior to the sample scan and automatically subtracted by the instrument software.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Analysis of Fragmentation: The molecular formula C₁₀H₉NO₂ gives an exact mass of 175.0633 g/mol .[10][11] The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 175.

Key Fragmentation Pathways:

-

Loss of Carboxylic Acid Group: The most likely initial fragmentation is the cleavage of the C-C bond between the indole ring and the carboxylic acid, resulting in the loss of a carboxyl radical (•COOH, 45 Da). This would lead to a fragment at m/z 130 . This fragment corresponds to the stable 4-methyl-1H-indole cation.

-

Decarboxylation: A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), which would yield a fragment at m/z 131 .

-

Loss of Water: While less common for non-adjacent groups, intramolecular rearrangement could lead to the loss of a water molecule (H₂O, 18 Da) from the molecular ion, especially under certain ionization conditions, giving a fragment at m/z 157 . In related hydroxyindole carboxylic acids, this is a characteristic loss for substituents at the 4-position.[12]

-

Indole Ring Fragmentation: The characteristic fragmentation of the indole nucleus itself involves the loss of hydrogen cyanide (HCN, 27 Da) from the m/z 130 fragment, leading to an ion at m/z 103 .[13]

Mass Spectrometry Workflow and Fragmentation Diagram

Caption: Predicted EI-MS fragmentation pathway for 4-methyl-1H-indole-3-carboxylic acid.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) can be used.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions observed and correlate them with the known structure of the molecule.

Integrated Spectral Analysis: A Unified Structural Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synthesis of data from multiple methods.

Caption: Workflow for integrated spectroscopic structure elucidation.

-

MS confirms the molecular formula C₁₀H₉NO₂ with a molecular weight of 175 g/mol .

-

IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), an indole N-H, and aromatic/aliphatic C-H bonds.

-

¹³C NMR confirms the presence of 10 unique carbon environments, consistent with the proposed structure, including a carbonyl carbon, aromatic carbons, and an aliphatic methyl carbon.

-

¹H NMR provides the final, detailed confirmation, showing the correct number of protons in each distinct environment and their connectivity through spin-spin coupling, perfectly matching the structure of 4-methyl-1H-indole-3-carboxylic acid.

This multi-faceted approach provides a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation (2025). YouTube. [Link]

-

Zhang, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 498. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

-

Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry I (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]

-

PubChem (2025). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Barata-Vallejo, S., et al. (2015). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 391-399. [Link]

-

University of Calgary (2023). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Gergel-Zefirovich, V., et al. (2018). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 26(6), 493-503. [Link]

-

Szántay, C., et al. (2012). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 36(4), 1012-1019. [Link]

-

PubChemLite (2025). 4-methyl-1h-indole-3-carboxylic acid (C10H9NO2). [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2011). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 100(3), 705–714. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Safe, S., et al. (1972). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry, 6(3), 33-39. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 5. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. PubChemLite - 4-methyl-1h-indole-3-carboxylic acid (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Investigating the Mechanism of Action of 4-methyl-1H-indole-3-carboxylic acid: A Strategic Framework

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, field-proven framework for elucidating the mechanism of action (MoA) of novel small molecules, using 4-methyl-1H-indole-3-carboxylic acid as a primary case study. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of enzymatic targets and receptors.[1][2] Derivatives of indole-3-carboxylic acid, in particular, have demonstrated multifaceted therapeutic potential, from anticancer to antihypertensive activities.[2] However, the precise MoA for a specific analog like the 4-methyl substituted variant is often uncharacterized.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, iterative workflow designed to systematically generate and test hypotheses, validate targets, and map the associated signaling pathways. Our approach is grounded in the principle of creating self-validating experimental systems, ensuring that each step provides a robust foundation for the next phase of investigation.

Part 1: Hypothesis Generation via Analog-Based Inference

Before initiating costly and time-consuming high-throughput screens, a rational starting point is to analyze the known biological activities of structurally similar compounds. The indole-3-carboxylic acid scaffold has been extensively studied, providing a rich dataset from which to draw initial hypotheses for the molecular targets of our lead compound, 4-methyl-1H-indole-3-carboxylic acid.

The rationale here is that the core scaffold likely dictates the general class of targets, while the specific substitutions (like the 4-methyl group) modulate potency and selectivity. A survey of recent literature reveals several key target classes for indole derivatives.[2]

Table 1: Known Biological Targets of Indole-3-Carboxylic Acid Derivatives

| Target Class | Specific Target Example(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Protein Kinases | CDK2, PDK1, VEGFR2, LsrK | Anticancer, Anti-inflammatory, Quorum Sensing Inhibition | [1][3] |

| GPCRs | Angiotensin II Receptor (AT1R) | Antihypertensive | [2][4] |

| Apoptosis Regulators | Bcl-2, Mcl-1 | Pro-apoptotic (Anticancer) | [2][5] |

| Metabolic Enzymes | IDO1, COX-1/COX-2, α-amylase | Immunomodulation, Anti-inflammatory, Antidiabetic | [1][2][6] |

| DNA Maintenance | Topoisomerases, HDACs | Anticancer | [1][2] |

| Cytoskeletal Proteins | Tubulin | Anticancer (Mitotic Inhibition) |[1] |

Based on this analysis, primary hypotheses for 4-methyl-1H-indole-3-carboxylic acid include activity as a kinase inhibitor, a modulator of a G-protein coupled receptor like AT1R, or an inhibitor of metabolic enzymes such as COX or IDO1. This analog-driven approach allows for the design of highly targeted initial experiments.

Investigative Workflow Overview

The following diagram outlines the strategic workflow for MoA elucidation, beginning with hypothesis generation and proceeding through validation.

Caption: A strategic workflow for MoA elucidation.

Part 2: Primary Screening and Potency Determination

With initial hypotheses in hand, the next step is to perform targeted biochemical assays. These cell-free systems provide a clean, direct measure of the interaction between the compound and a putative protein target, minimizing the complexity of a cellular environment.[7]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine if 4-methyl-1H-indole-3-carboxylic acid inhibits the activity of a selected protein kinase (e.g., a Receptor Tyrosine Kinase like VEGFR2) by quantifying the amount of ATP consumed during the phosphotransferase reaction.

Principle: Kinase activity is inversely proportional to the amount of light generated by a luciferase reaction that uses the remaining ATP. Lower light signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Materials:

-

Recombinant Human Kinase (e.g., VEGFR2)

-

Kinase Substrate (specific peptide)

-

ATP

-

Kinase Assay Buffer

-

4-methyl-1H-indole-3-carboxylic acid (serial dilutions)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-methyl-1H-indole-3-carboxylic acid in DMSO, starting at 1 mM. Also prepare controls: Staurosporine (e.g., 10 µM final) and DMSO only.

-

Enzyme & Substrate Preparation: Dilute the kinase and its corresponding substrate to their optimal working concentrations in the assay buffer.

-

Assay Plate Setup: Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

-

Inhibitor Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted compound, positive control, and vehicle control to the appropriate wells.

-

Pre-incubation: Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[1]

-

Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 30°C).

-

Signal Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luciferase reaction. Incubate for 10 minutes in the dark.

-

Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.

Table 2: Hypothetical IC50 Data for Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 4-methyl-1H-indole-3-carboxylic acid | VEGFR2 | 1.25 |

| 4-methyl-1H-indole-3-carboxylic acid | CDK2 | > 50 |

| Staurosporine (Control) | VEGFR2 | 0.015 |

Part 3: Cellular Pathway Analysis

A confirmed "hit" from a biochemical assay must be validated in a cellular context to ensure it can cross the cell membrane and engage its target in a physiological environment.[8][9] Cell-based assays are crucial for linking target inhibition to a functional cellular response.[10]

Protocol 2: Phospho-Protein Western Blot for RTK Pathway Analysis

If the biochemical assay indicates inhibition of a Receptor Tyrosine Kinase (RTK) like VEGFR2, this protocol will verify that the compound blocks the downstream signaling cascade in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Principle: RTK activation by a growth factor (e.g., VEGF) leads to autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like Akt and ERK. An effective inhibitor will reduce the levels of these phosphorylated proteins without affecting their total protein levels.

Materials:

-

HUVEC cells

-

Cell culture medium and serum

-

VEGF (Vascular Endothelial Growth Factor)

-

4-methyl-1H-indole-3-carboxylic acid

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Step-by-Step Methodology:

-

Cell Culture: Plate HUVECs and grow to ~80% confluency.

-

Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 12-24 hours to reduce basal signaling activity.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of 4-methyl-1H-indole-3-carboxylic acid (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[1]

-

Pathway Stimulation: Add VEGF (e.g., 50 ng/mL) to the medium and incubate for a short period (e.g., 10-15 minutes) to induce RTK phosphorylation. Include an unstimulated control (no VEGF).

-

Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

-

Signal Detection: Apply the chemiluminescent substrate and image the blot.

Expected Outcome: In cells treated with an effective inhibitor, the bands corresponding to phospho-VEGFR2 and phospho-Akt will show a dose-dependent decrease in intensity compared to the VEGF-stimulated control, while the total protein levels remain unchanged.

Visualizing the Point of Inhibition

The following diagram illustrates the targeted inhibition within a simplified RTK signaling pathway.

Caption: Simplified RTK pathway showing inhibitor action.

Part 4: Conclusion and Forward Path

This guide outlines the initial, critical stages of determining the mechanism of action for 4-methyl-1H-indole-3-carboxylic acid. By starting with analog-based hypotheses, we can efficiently screen for activity in targeted biochemical assays. Positive hits are then advanced into cell-based models to confirm target engagement and map the immediate downstream signaling consequences.

The successful completion of these phases provides a strong, evidence-based foundation for a full-scale drug development program. Subsequent steps, not detailed here, would include comprehensive off-target profiling, direct target engagement studies (e.g., cellular thermal shift assay), and genetic validation techniques like CRISPR or siRNA to unequivocally confirm that the identified target is responsible for the compound's ultimate therapeutic effect.[11] This systematic progression ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity.

References

- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.

- BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. BPS Bioscience.

- Thermo Fisher Scientific. (n.d.). Cellular Pathway Analysis Assays. Thermo Fisher Scientific.

- Al-Ostath, A., et al. (2024).

- Valova, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.

- Promega Corporation. (n.d.). Signaling Pathway Assays.

- Sigma-Aldrich. (n.d.). Cell Signaling Multiplex Assays | MILLIPLEX® Assays. Sigma-Aldrich.

- ZELLX®. (n.d.). Indole-3-Carboxylic Acid. ZELLX®.

- Eliceiri, K. W. (2005). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC.

- ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.

- MedChemExpress. (n.d.). Indole-3-carboxylic acid. MedChemExpress.

- SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules. SmallMolecules.com.

- Liu, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.

- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.

- Lu, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

- Kumar, A., et al. (2016).

- Wang, W., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

An In-Depth Technical Guide to the Discovery and Isolation of 4-methyl-1H-indole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among these, indole-3-carboxylic acid derivatives have garnered significant attention for their diverse therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of a specific analog, 4-methyl-1H-indole-3-carboxylic acid. We will delve into the mechanistic intricacies of classical indole syntheses, provide detailed experimental protocols, and discuss the analytical techniques essential for structural elucidation and purity assessment. Furthermore, the biological significance of the 4-methyl substituent will be explored, offering insights for the rational design of novel therapeutic agents.

Strategic Approaches to the Synthesis of the 4-methyl-1H-indole-3-carboxylic Acid Scaffold

The construction of the indole ring system is a well-trodden path in organic synthesis, with several named reactions offering reliable routes to this privileged heterocycle. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the indole core. For the synthesis of 4-methyl-1H-indole-3-carboxylic acid, the Fischer indole synthesis stands out as a particularly elegant and efficient method.

The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] This method is highly versatile and has been widely employed in the synthesis of numerous indole-containing pharmaceuticals.[5]

The synthesis of 4-methyl-1H-indole-3-carboxylic acid via the Fischer indole synthesis commences with the reaction of 3-methylphenylhydrazine with pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement to yield the indole scaffold.[7][8]

}

Causality in Experimental Choices: The selection of 3-methylphenylhydrazine as a starting material directly dictates the position of the methyl group at the 4-position of the resulting indole. Pyruvic acid is chosen as the ketone component to introduce the carboxylic acid functionality at the 3-position. The use of a Brønsted or Lewis acid catalyst is crucial for promoting the key[7][7]-sigmatropic rearrangement and subsequent cyclization.[5][6]

Alternative Synthetic Routes: Reissert and Japp-Klingemann Syntheses

While the Fischer synthesis is highly effective, other classical methods can also be adapted for the synthesis of substituted indole-3-carboxylic acids.

-

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[9][10] For the synthesis of a 4-methyl analog, 2-nitro-1,3-xylene would be a suitable starting material.

-

Japp-Klingemann Reaction: This reaction synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts, which can then be cyclized to indoles via the Fischer indole synthesis.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of 4-methyl-1H-indole-3-carboxylic acid via Fischer Indole Synthesis

Materials:

-

3-methylphenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium acetate

-

Standard laboratory glassware and equipment

Protocol:

-

Preparation of 3-methylphenylhydrazine (free base):

-

Dissolve 3-methylphenylhydrazine hydrochloride in water.

-

Add a saturated solution of sodium acetate to neutralize the hydrochloride and precipitate the free base.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve the freshly prepared 3-methylphenylhydrazine in glacial acetic acid.

-

Add pyruvic acid dropwise to the solution while stirring.

-

The formation of the phenylhydrazone is often exothermic and may result in a color change. Stir the mixture at room temperature for 1-2 hours.

-

-

Cyclization to 4-methyl-1H-indole-3-carboxylic acid:

-

Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Filter the crude solid, wash thoroughly with water to remove acetic acid, and air dry.

-

Isolation and Purification: Achieving High Purity

Purification of the crude 4-methyl-1H-indole-3-carboxylic acid is critical to remove unreacted starting materials and byproducts. A combination of recrystallization and column chromatography is often employed.

}

2.2.1. Recrystallization Protocol:

The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids, polar solvents or solvent mixtures are generally effective.[11]

Recommended Solvent Systems:

-

Ethanol/Water

-

Acetone/Water

-

Ethyl acetate/Hexane[12]

Protocol:

-

Dissolve the crude product in a minimum amount of the hot solvent system.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

2.2.2. Column Chromatography Protocol:

For the separation of carboxylic acids on silica gel, it is often beneficial to add a small amount of a modifying acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[13]

Materials:

-

Silica gel (60-120 mesh)

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) with 0.5-1% acetic acid.

-

Standard chromatography column and accessories.

Protocol:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude or partially purified product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Structural Characterization and Purity Assessment

Unambiguous characterization of the synthesized 4-methyl-1H-indole-3-carboxylic acid is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and purity.

Spectroscopic Data

| Technique | Expected Observations for 4-methyl-1H-indole-3-carboxylic acid |

| ¹H NMR | Aromatic protons on the indole ring (typically in the range of 7.0-8.5 ppm), a singlet for the methyl group (around 2.5 ppm), a broad singlet for the N-H proton (can be highly variable, >10 ppm), and a broad singlet for the carboxylic acid proton (>11 ppm).[9][14] |

| ¹³C NMR | Resonances for the nine aromatic and vinylic carbons of the indole core (typically 100-140 ppm), a signal for the methyl carbon (around 20 ppm), and a signal for the carboxylic acid carbonyl carbon (>170 ppm).[15][16] |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of C₁₀H₉NO₂ (175.18 g/mol ). Common fragmentation patterns for indole-3-carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[17][18][19] |

| HPLC | A single sharp peak under appropriate chromatographic conditions, confirming the purity of the sample. |

Biological Significance of the 4-Methyl Substituent

The introduction of a methyl group at the 4-position of the indole ring can significantly influence the biological activity of the molecule. This "magic methyl" effect can impact several key properties:[20]

-

Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: The methyl group can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.

-

Receptor Binding: The steric bulk and electronic effects of the methyl group can alter the binding affinity and selectivity of the molecule for its biological target.

For instance, studies on various indole derivatives have shown that methylation can modulate their anticancer, antimicrobial, and anti-inflammatory activities.[3][10] Therefore, the synthesis of 4-methyl-1H-indole-3-carboxylic acid and its analogs is a promising avenue for the discovery of novel therapeutic agents with improved efficacy and drug-like properties.

Conclusion

This guide has provided a detailed technical framework for the synthesis, isolation, and characterization of 4-methyl-1H-indole-3-carboxylic acid. By leveraging the classic Fischer indole synthesis and employing robust purification techniques, researchers can obtain this valuable building block in high purity. The insights into the biological significance of the 4-methyl substituent underscore the potential of this scaffold in drug discovery and development. The provided protocols and analytical guidance aim to empower researchers to confidently explore the rich chemical and biological landscape of indole-3-carboxylic acid analogs.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. Available at: [Link]

-

Nguyen, C. H., Bisagni, E., Lavelle, F., Bissery, M. C., & Huel, C. (1992). Synthesis and antitumor properties of new 4-methyl-substituted-pyrido[4,3-b]indoles (gamma-carbolines). Anticancer Drug Design, 7(3), 219-233. Available at: [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Chemistry Central Journal, 12(1), 1-13. Available at: [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Available at: [Link]

-

Bostrom, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). The Magic Methyl and Its Tricks in Drug Discovery and Development. Journal of Medicinal Chemistry, 61(22), 9755-9781. Available at: [Link]

-

Safe, S., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry, 5(5), 575-578. Available at: [Link]

-

Japp, F. R., & Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ismail, M. M. F., & El-Sayed, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2538-2548. Available at: [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. A Condition-Tuned Unorthodox Approach to Indole-3-Carboxylic Acids and Anthranilic Acids via Carbon Atom Translocation. Available at: [Link]

-

Singh, G., & Singh, P. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 33026-33055. Available at: [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Kaushik, N. K., Kaushik, N., Attri, P., Kumar, N., Kim, C. H., Verma, A. K., & Choi, E. H. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., Al-Tamimi, A. M., & El-Sayed, M. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Available at: [Link]

-

Reddit. Column chromatography of carboxylic acids? Available at: [Link]

-

Fadaeinasab, M., & et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(13), 1256-1272. Available at: [Link]

-

Aljohani, M. M., & et al. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 27(19), 6296. Available at: [Link]

-

Li, S., & et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of Medicinal Chemistry, 65(1), 1-35. Available at: [Link]

-

Supporting Information for Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (NH) Indoles with Nitriles. Available at: [Link]

-

fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Available at: [Link]

-

ResearchGate. How to separate ester from carboxylic acid by using chromatography? Available at: [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

-

ResearchGate. Solvent design for crystallization of carboxylic acids. Available at: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. reddit.com [reddit.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-Methyl-1H-indole-3-carboxylic Acid

Abstract

4-Methyl-1H-indole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its utility in these fields is fundamentally dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these characteristics, offering a foundational understanding for researchers, scientists, and drug development professionals. We present detailed experimental protocols for determining thermodynamic solubility and for conducting forced degradation studies in accordance with ICH guidelines. The resulting data are synthesized to inform formulation strategies, analytical method development, and appropriate storage conditions, ensuring the integrity and successful application of this important indole derivative.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities.[1] 4-Methyl-1H-indole-3-carboxylic acid, a derivative of this core structure, serves as a key intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and potential anticancer drugs.[2] The carboxylic acid moiety at the 3-position and the methyl group at the 4-position significantly influence the molecule's electronic and steric properties, which in turn dictate its solubility and stability.

A comprehensive understanding of these properties is not merely academic; it is a prerequisite for successful drug development.[3][4] Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.[5] This guide aims to provide a robust framework for evaluating these critical parameters, combining theoretical principles with practical, field-tested experimental protocols.

Physicochemical Characterization

Before delving into solubility and stability, it is essential to understand the fundamental properties of the molecule, as these directly influence its behavior.

-

Chemical Structure:

Figure 1: Structure of 4-Methyl-1H-indole-3-carboxylic acid

-

Key Properties:

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol

-

Appearance: Typically an off-white to light beige crystalline powder.[6]

-

pKa: The acidity of the carboxylic acid group and the basicity of the indole nitrogen are the primary determinants of its pH-dependent solubility. The carboxylic acid proton is significantly acidic, while the indole N-H is very weakly acidic.

-

LogP: The octanol-water partition coefficient (LogP) provides an estimate of the molecule's lipophilicity, which is crucial for predicting its solubility in both organic and aqueous media.

-

Solubility Assessment

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[7] For a drug candidate, aqueous solubility is a critical determinant of its absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Theoretical Considerations

The solubility of 4-methyl-1H-indole-3-carboxylic acid is governed by the interplay of its crystalline lattice energy and the solvation energy in a given solvent. As an amphiphilic molecule with a polar carboxylic acid head and a more nonpolar methylated indole body, its solubility varies significantly with solvent polarity. In aqueous media, solubility is highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Workflow: Shake-Flask Solubility Determination

This protocol outlines the definitive method for measuring equilibrium solubility.[8][10][11]

}

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 4-methyl-1H-indole-3-carboxylic acid (enough to ensure undissolved solid remains at equilibrium) to several glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Remove the vials and allow them to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

Solubility Profile

The following table summarizes the expected solubility of 4-methyl-1H-indole-3-carboxylic acid in a range of common laboratory solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH < 4) | Aqueous, Acidic | Low | The carboxylic acid is protonated and uncharged, reducing its interaction with polar water molecules. |

| Water (pH > 6) | Aqueous, Basic | High | The carboxylic acid is deprotonated to the carboxylate anion, which is highly soluble in water. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with both the carboxyl group and the indole N-H.[6] |

| Ethanol (95%) | Polar Protic | Soluble | Similar to methanol, acts as an effective hydrogen bond donor and acceptor.[6] |

| DMSO | Polar Aprotic | Highly Soluble | A strong hydrogen bond acceptor that effectively solvates the molecule.[12] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Less polar than DMSO, resulting in lower but still significant solubility. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The polarity mismatch with the carboxylic acid group limits solubility. |

| Ethyl Acetate | Intermediate | Moderately Soluble | Balances polar (ester) and nonpolar (ethyl) characteristics.[6] |

Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing a suitable re-test period or shelf life for a drug substance.[3][13][14] Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing and are a regulatory requirement.[4][15][16]

Potential Degradation Pathways

Indole derivatives can be susceptible to several degradation pathways:

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of oxindoles and other hydroxylated species.[17]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions.

-

pH-Dependent Hydrolysis: While the core indole ring is stable to hydrolysis, extreme pH conditions at elevated temperatures can promote degradation.

-

Decarboxylation: At high temperatures, the carboxylic acid group may be lost.

Experimental Workflow: Forced Degradation Studies

This workflow is designed based on the International Council for Harmonisation (ICH) Q1A(R2) guideline.[14][18][19]

}

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a stock solution of 4-methyl-1H-indole-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions (e.g., at 60°C) and take samples at various time points. Neutralize samples before analysis.[16]

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide and keep it at room temperature.

-

Thermal: Store the solid compound in a temperature-controlled oven (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13][18]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to separate the intact parent compound from all process impurities and degradation products.[20][21][22]

Expected Stability Profile

The following table summarizes the anticipated stability of 4-methyl-1H-indole-3-carboxylic acid under forced degradation conditions.

| Stress Condition | Expected Stability | Likely Degradants |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Likely Stable | Minimal degradation expected. |

| Base Hydrolysis (0.1 M NaOH, 60°C) | Likely Stable | Minimal degradation expected; potential for slow decarboxylation at higher temps. |

| Oxidation (3% H₂O₂, RT) | Susceptible | Oxidized species such as 4-methyl-oxindole-3-carboxylic acid or hydroxylated derivatives. |